![molecular formula C13H10N4O3 B2764279 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one CAS No. 1239843-38-9](/img/structure/B2764279.png)

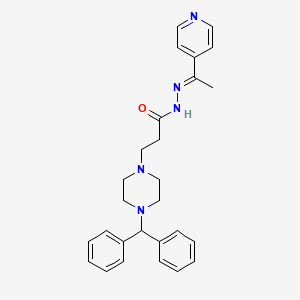

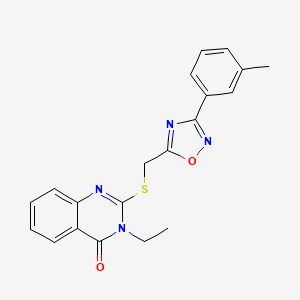

6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been achieved using the uronium activation method . They have used 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent of the carboxylic acid function for the O-acylation step .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Research has demonstrated the capability of pyridazinone and oxadiazole derivatives to serve as bases for the synthesis of compounds with significant antimicrobial activities. For instance, studies have shown the construction of pyridazin-3(4H)-ones and 1,3,4-oxadiazoles bearing 3-indolyl moieties, which exhibited antimicrobial activities against various bacteria and fungi (Abou-Elmagd et al., 2015). Additionally, pyridazinone derivatives have been explored for their antitumor potential. An injectable formulation using block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives showed improved pharmacokinetic parameters and enhanced antitumor activity in vivo (Jin et al., 2015).

Anti-inflammatory and Analgesic Effects

Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been identified as promising anti-inflammatory agents with reduced gastrointestinal damage risk compared to non-steroidal anti-inflammatory drugs (NSAIDs). These compounds effectively reduced paw edema and counteracted increased prostaglandin E2 and tumor necrosis factor-α levels without causing significant alterations in liver, kidney function, or gastric mucosa (Szandruk-Bender et al., 2021).

Synthesis and Structural Analysis

The synthesis of pyridazinone derivatives often involves exploring various heterocyclic frameworks to achieve desired biological activities. For example, the synthesis and antibacterial activity of novel heterocycles based on pyridazinone scaffolds have been reported, demonstrating significant activity against various bacterial strains (Mohamed, 2004). Furthermore, structural analyses, such as X-ray diffraction studies, have provided insights into the molecular conformation and intermolecular interactions of pyridazinone derivatives, aiding in the understanding of their biological activities (Zvirgzdins et al., 2013).

Orientations Futures

Oxadiazoles have immense potential in agricultural science as plant growth regulators and crop protection agents . They have been proven to exhibit a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . This suggests that the study and development of oxadiazole derivatives, including “6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one”, could be a promising direction for future research.

Propriétés

IUPAC Name |

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-19-9-4-2-8(3-5-9)12-14-13(20-17-12)10-6-7-11(18)16-15-10/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSOITYWNKZDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239843-38-9 |

Source

|

| Record name | 6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Diazabicyclo[4.2.0]octan-3-one](/img/structure/B2764198.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)

amine](/img/structure/B2764214.png)

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)